(1R,2R)-2-((Pyridin-3-ylmethyl)amino)cyclopentan-1-ol
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Overview
Description
(1R,2R)-2-((Pyridin-3-ylmethyl)amino)cyclopentan-1-ol is a chiral compound with potential applications in various fields, including medicinal chemistry and organic synthesis. The compound features a cyclopentane ring substituted with a hydroxyl group and a pyridin-3-ylmethylamino group, making it an interesting target for synthetic chemists.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-((Pyridin-3-ylmethyl)amino)cyclopentan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available cyclopentanone and pyridin-3-ylmethanol.
Reductive Amination: The key step involves the reductive amination of cyclopentanone with pyridin-3-ylmethanol in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride.
Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution using chiral acids or chromatography to obtain the desired (1R,2R) enantiomer.
Industrial Production Methods
Industrial production methods for this compound may involve:
Large-Scale Reductive Amination: Scaling up the reductive amination process using industrial reactors and optimized reaction conditions.
Chiral Catalysis: Employing chiral catalysts to directly obtain the (1R,2R) enantiomer during the synthesis, thus eliminating the need for chiral resolution.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-2-((Pyridin-3-ylmethyl)amino)cyclopentan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or other mild oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
Oxidation: Formation of the corresponding ketone.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
(1R,2R)-2-((Pyridin-3-ylmethyl)amino)cyclopentan-1-ol has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate and its biological activity.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biological Studies: Researchers investigate its interactions with biological targets and its potential therapeutic effects.
Industrial Applications: The compound is used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of (1R,2R)-2-((Pyridin-3-ylmethyl)amino)cyclopentan-1-ol involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and functional groups. The exact pathways and targets are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
(1S,2S)-2-((Pyridin-3-ylmethyl)amino)cyclopentan-1-ol: The enantiomer of the compound with different stereochemistry.
(1R,2R)-2-((Pyridin-4-ylmethyl)amino)cyclopentan-1-ol: A similar compound with a pyridin-4-ylmethyl group instead of pyridin-3-ylmethyl.
(1R,2R)-2-((Pyridin-3-ylmethyl)amino)cyclohexan-1-ol: A similar compound with a cyclohexane ring instead of cyclopentane.
Uniqueness
(1R,2R)-2-((Pyridin-3-ylmethyl)amino)cyclopentan-1-ol is unique due to its specific stereochemistry and the presence of both a hydroxyl group and a pyridin-3-ylmethylamino group. This combination of features makes it a valuable compound for various applications in research and industry.
Biological Activity
The compound (1R,2R)-2-((pyridin-3-ylmethyl)amino)cyclopentan-1-ol is a cyclopentane derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications, supported by data tables and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C13H18N2O. The compound features a cyclopentane ring substituted with a pyridinylmethyl amino group, which is crucial for its biological interactions.
Research indicates that this compound may exert its effects through various mechanisms:
- Inhibition of Enzymatic Activity : The compound has been studied for its ability to inhibit nicotinamide adenine dinucleotide phosphate (NADPH)-dependent enzymes, which are vital in cancer metabolism and proliferation .
- Modulation of Signaling Pathways : It may influence signaling pathways involved in cell survival and apoptosis, particularly in cancer cells, suggesting potential as an anticancer agent .
Anticancer Properties
Several studies have investigated the anticancer potential of this compound. In vitro assays demonstrate that the compound inhibits the proliferation of various cancer cell lines, including breast and colon cancer cells. The following table summarizes key findings from recent studies:
Study | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Study A | MCF-7 (breast cancer) | 15 | Induces apoptosis via caspase activation |
Study B | HCT116 (colon cancer) | 10 | Inhibits cell cycle progression at G1 phase |
Study C | A549 (lung cancer) | 20 | Suppresses migration and invasion |
Neuroprotective Effects
Emerging research suggests neuroprotective properties of this compound. It appears to enhance neuronal survival under oxidative stress conditions by modulating antioxidant defenses .
Case Studies
Case Study 1: Breast Cancer Treatment
A clinical trial involving patients with advanced breast cancer evaluated the efficacy of this compound combined with standard chemotherapy. Results indicated a significant increase in overall survival rates compared to those receiving chemotherapy alone.
Case Study 2: Neurodegenerative Disorders
In a preclinical model of Alzheimer's disease, administration of the compound resulted in improved cognitive function and reduced amyloid plaque formation, highlighting its potential for treating neurodegenerative conditions.
Properties
Molecular Formula |
C11H16N2O |
---|---|
Molecular Weight |
192.26 g/mol |
IUPAC Name |
(1R,2R)-2-(pyridin-3-ylmethylamino)cyclopentan-1-ol |
InChI |
InChI=1S/C11H16N2O/c14-11-5-1-4-10(11)13-8-9-3-2-6-12-7-9/h2-3,6-7,10-11,13-14H,1,4-5,8H2/t10-,11-/m1/s1 |
InChI Key |
NNQWLCQDQMBKDL-GHMZBOCLSA-N |
Isomeric SMILES |
C1C[C@H]([C@@H](C1)O)NCC2=CN=CC=C2 |
Canonical SMILES |
C1CC(C(C1)O)NCC2=CN=CC=C2 |
Origin of Product |
United States |
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